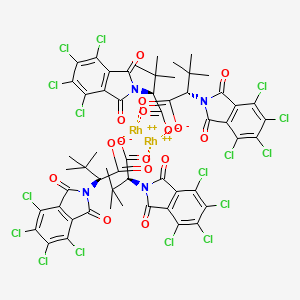

(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

説明

テトラキス[N-テトラクロロフタルオイル-(S)-tert-ロイシン酸]ジロジウムビス(酢酸エチル)付加物は、ロジウムを中心金属とする錯体有機金属化合物です。この化合物は、その独特なキラル特性で知られており、しばしば不斉合成に用いられます。 緑色から濃緑色の粉末または結晶として現れ、分子量は1974.17です .

特性

分子式 |

C56H40Cl16N4O16Rh2 |

|---|---|

分子量 |

1798.0 g/mol |

IUPAC名 |

(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) |

InChI |

InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1 |

InChIキー |

VOPFDGCIUABLIB-MYHKTDPMSA-J |

異性体SMILES |

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

正規SMILES |

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

製品の起源 |

United States |

準備方法

化学反応解析

テトラキス[N-テトラクロロフタルオイル-(S)-tert-ロイシン酸]ジロジウムビス(酢酸エチル)付加物は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されることがあり、酸化されたロジウム種を形成します。

還元: 水素やハイドライドなどの還元剤によって促進されることが多く、還元反応を受けることもあります。

置換: この化合物は、配位子が他の化学基に置き換わる置換反応に参加することができます。これらの反応で一般的に使用される試薬には、酸素や過酸化物などの酸化剤、水素や水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます

化学反応の分析

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized rhodium species.

Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as hydrogen or hydrides.

Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or sodium borohydride, and various nucleophiles for substitution reactions

科学的研究の応用

テトラキス[N-テトラクロロフタルオイル-(S)-tert-ロイシン酸]ジロジウムビス(酢酸エチル)付加物は、いくつかの科学研究に応用されています。

化学: 不斉合成においてキラル触媒として広く使用されており、エナンチオマー的に純粋な化合物の生成を助けます。

生物学: この化合物のキラル特性は、キラル分子を含む生物学的過程の研究に役立ちます。

作用機序

類似の化合物との比較

テトラキス[N-テトラクロロフタルオイル-(S)-tert-ロイシン酸]ジロジウムビス(酢酸エチル)付加物は、その特定のキラル特性と中心金属としてのロジウムの存在により、ユニークです。類似の化合物には以下が含まれます。

ジロジウムテトラキス[N-テトラクロロフタルオイル-(S)-tert-ロイシン酸]: 構造は類似していますが、付加されている配位子が異なる場合があります。

酢酸ロジウム錯体: これらの錯体もロジウムを特徴としていますが、同じキラル特性を持たない場合があります。

キラルルテニウム錯体: これらの化合物は、不斉合成において類似の用途がありますが、ロジウムの代わりにルテニウムを使用します

この化合物は、キラル特性とロジウム中心金属を組み合わせたユニークなものであり、様々な科学的および産業的用途で特に価値があります。

類似化合物との比較

Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct is unique due to its specific chiral properties and the presence of rhodium as the central metal. Similar compounds include:

Dirhodium Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]: Similar in structure but may differ in the ligands attached.

Rhodium Acetate Complexes: These complexes also feature rhodium but may not have the same chiral properties.

Chiral Ruthenium Complexes: These compounds have similar applications in asymmetric synthesis but use ruthenium instead of rhodium

This compound’s unique combination of chiral properties and rhodium central metal makes it particularly valuable in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。